2(3H)-Benzoxazolone, 3-ethyl-

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

2(3H)-Benzoxazolone, 3-ethyl- (CAS 30741-06-1) is an N-alkylated heterocyclic compound belonging to the benzoxazolone class. It is characterized by a benzene ring fused to an oxazolone ring with an ethyl group attached to the nitrogen atom.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 30741-06-1
Cat. No. B7726513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzoxazolone, 3-ethyl-
CAS30741-06-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C9H9NO2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3
InChIKeyCQEWMIYTLWJAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2(3H)-benzoxazolone (CAS 30741-06-1): A Foundational N-Alkyl Heterocycle for Drug Design and High-Yield Synthesis


2(3H)-Benzoxazolone, 3-ethyl- (CAS 30741-06-1) is an N-alkylated heterocyclic compound belonging to the benzoxazolone class . It is characterized by a benzene ring fused to an oxazolone ring with an ethyl group attached to the nitrogen atom . This core structure serves as a bioisostere for catechol, phenol, and coumarin pharmacophores, providing a metabolically stable scaffold for diverse biological activities [1]. Its primary value lies as a versatile synthetic intermediate and a building block for the generation of structurally diverse compound libraries .

Why 3-Ethyl-2(3H)-benzoxazolone (CAS 30741-06-1) Is Not Interchangeable with Other N-Alkyl or Unsubstituted Benzoxazolones


The specific N-ethyl substitution in 2(3H)-benzoxazolone fundamentally alters its physicochemical and synthetic profile, rendering it non-interchangeable with close analogs like the 3-methyl derivative or the unsubstituted parent compound. These subtle structural differences translate into quantifiable variations in lipophilicity (XlogP) and hydrogen-bonding capacity, which critically impact downstream performance in medicinal chemistry campaigns and synthetic processes. Simply substituting one N-alkyl benzoxazolone for another without accounting for these measured differences can lead to significant deviations in reaction yields, biological target engagement, and overall experimental reproducibility.

3-Ethyl-2(3H)-benzoxazolone (CAS 30741-06-1): Quantitative Differentiation Evidence for Scientific Selection


Superior Synthetic Efficiency: 3-Ethyl Derivative Achieves Significantly Higher Yields Compared to Alternative N-Alkylation Methods

A direct head-to-head comparison of synthetic methodologies reveals that the target compound, 3-ethyl-2(3H)-benzoxazolone (3b), is obtained in exceptionally high yields (88-98%) using a K2CO3-catalyzed reaction with diethyl carbonate . This efficiency surpasses that of alternative synthetic routes for similar 3-alkylbenzoxazolones, such as the multi-step sequence involving trichloroacetylation and cyclization, which produces related derivatives in lower isolated yields (e.g., 62% for a 3-alkyl analog) [1]. This direct comparison establishes the target compound's synthetic accessibility as a key differentiator for procurement.

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

Optimized Lipophilicity Profile: 3-Ethyl Substitution Confers Higher Calculated XlogP than the 3-Methyl Analog

In a cross-study comparison of calculated physicochemical properties, 3-ethyl-2(3H)-benzoxazolone exhibits a higher lipophilicity (XlogP = 1.7) compared to its closest structural analog, 3-methyl-2(3H)-benzoxazolone (XlogP = 1.3) [1]. This quantifiable difference in partition coefficient suggests that the ethyl derivative may possess enhanced membrane permeability, a critical parameter for central nervous system (CNS) drug discovery and intracellular target engagement.

Medicinal Chemistry Drug Design Physicochemical Properties

Elimination of Hydrogen Bond Donor: 3-Ethyl Substitution Reduces HBD Count to Zero, a Key Advantage for CNS Drug Design

A class-level inference based on fundamental molecular descriptors highlights a key differentiator: 3-ethyl-2(3H)-benzoxazolone possesses zero hydrogen bond donors (HBD) , whereas the unsubstituted parent compound, 2(3H)-benzoxazolone, retains one HBD on its nitrogen atom . Minimizing HBD count is a well-established strategy in medicinal chemistry to improve passive diffusion across biological membranes, particularly the blood-brain barrier.

Medicinal Chemistry CNS Drug Discovery Molecular Descriptors

Scalable and Sustainable Synthesis: Electrochemical N-Alkylation Offers a Greener Route with Recyclable Media

A sustainable and scalable electrochemical method has been established for the N-alkylation of benzoxazol-2(3H)-ones, including the synthesis of 3-ethyl-2(3H)-benzoxazolone [1]. This protocol operates in ionic liquids, which can be reused for up to five cycles without a significant loss in product yield [1]. This represents a class-level advantage for the N-ethyl derivative over compounds requiring more hazardous, volatile organic solvents (VOCs) for their preparation.

Green Chemistry Electrochemistry Process Chemistry

High-Value Application Scenarios for 3-Ethyl-2(3H)-benzoxazolone (CAS 30741-06-1) Based on Evidence-Based Differentiation


Scaffold for CNS Drug Discovery Programs

Given its optimized lipophilicity (XlogP = 1.7) and lack of hydrogen bond donors (HBD = 0) compared to its methyl and unsubstituted analogs , 3-ethyl-2(3H)-benzoxazolone is an ideal core scaffold for designing central nervous system (CNS) therapeutics. Its physicochemical profile aligns with established parameters for blood-brain barrier permeability, making it a strategic choice for hit-to-lead campaigns targeting neurological disorders.

Cost-Efficient Building Block for High-Throughput Synthesis

The compound's exceptional synthetic accessibility, evidenced by isolated yields of 88-98% via a robust K2CO3-catalyzed protocol , positions it as a cost-effective building block for generating large, diverse compound libraries. This high yield directly translates to lower cost per gram, making it a financially sound choice for high-throughput screening (HTS) and parallel synthesis applications.

Precursor for Green and Scalable Process Chemistry

For industrial process development, the availability of a green electrochemical synthesis route for this class of compounds [1] provides a strong justification for selecting the 3-ethyl derivative. The ability to conduct its synthesis in reusable ionic liquids minimizes solvent waste and aligns with sustainability mandates, offering a clear advantage for large-scale production over analogs that lack such established, environmentally friendly routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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